3-bromo-5-fluoro-4-iodopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

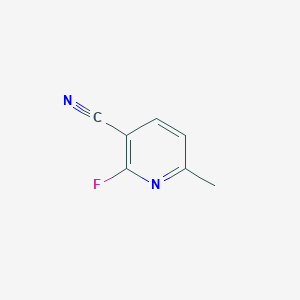

3-bromo-5-fluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN . It is a solid substance and is used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

The synthesis of 3-bromo-5-fluoro-4-iodopyridine involves complex chemical reactions. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of 3-bromo-4-nitropyridine N-oxide produced in several minutes 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .Molecular Structure Analysis

The molecular structure of 3-bromo-5-fluoro-4-iodopyridine is characterized by the presence of bromine, fluorine, and iodine atoms attached to a pyridine ring . The presence of these halogens contributes to the unique properties of this compound.Chemical Reactions Analysis

Due to their electron-rich aromatic structure, nucleophilic (radio)fluorination of pyridines is challenging, especially at the meta position . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .Physical And Chemical Properties Analysis

3-bromo-5-fluoro-4-iodopyridine is a solid substance . It has a molecular weight of 301.88 and is slightly soluble in water . The compound is light sensitive and should be stored in a cool place, in a tightly closed container, and in a well-ventilated area .Aplicaciones Científicas De Investigación

Metallation of Halogenated Pyridines

Research on the metallation of π-deficient heteroaromatic compounds, including halogenated pyridines, highlights the importance of these reactions in synthetic chemistry. For instance, the selective lithiation of 3-fluoropyridine can lead to various disubstituted pyridines, showcasing the utility of halogenated pyridines in synthesizing complex molecular structures (Marsais & Quéguiner, 1983). This suggests that compounds like "3-bromo-5-fluoro-4-iodopyridine" could serve as versatile intermediates in organic synthesis.

Synthesis of Brominated and Fluorinated Compounds

The development of practical syntheses for brominated and fluorinated biphenyls further exemplifies the role of halogenated compounds in medicinal chemistry. These processes highlight the importance of halogen atoms in modifying the physicochemical properties of organic molecules, potentially impacting their biological activity and drug-likeness (Qiu et al., 2009). "3-bromo-5-fluoro-4-iodopyridine" could similarly be explored for its potential in drug synthesis or as a building block in medicinal chemistry.

Vibrational Spectroscopy of Halogenated Pyridines

Studies on the vibrational spectroscopy of halogenated pyridines, such as 2-iodopyridine, offer insights into their structural and electronic characteristics. Such research helps in understanding the effects of halogenation on molecular behavior, which is crucial for designing molecules with desired chemical and physical properties (Sortur, Yenagi, & Tonannavar, 2008). This foundational knowledge can be applied to studying and utilizing "3-bromo-5-fluoro-4-iodopyridine" in various scientific applications.

Safety and Hazards

Direcciones Futuras

The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The synthesis of an antibiotic Eudistomin T involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . This indicates potential future directions for the use of this compound in pharmaceutical research.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-fluoro-4-iodopyridine involves the introduction of bromine, fluorine, and iodine atoms onto a pyridine ring.", "Starting Materials": [ "2,4-dibromopyridine", "potassium fluoride", "sodium iodide", "copper(I) iodide", "copper(II) sulfate", "sodium ascorbate", "acetic acid", "dimethylformamide", "water" ], "Reaction": [ "Bromination of 2,4-dibromopyridine with copper(I) iodide and copper(II) sulfate in acetic acid to yield 2-bromo-4-bromopyridine", "Fluorination of 2-bromo-4-bromopyridine with potassium fluoride in dimethylformamide to yield 2-bromo-5-fluoropyridine", "Iodination of 2-bromo-5-fluoropyridine with sodium iodide and sodium ascorbate in water to yield 3-bromo-5-fluoro-4-iodopyridine" ] } | |

Número CAS |

1349717-02-7 |

Nombre del producto |

3-bromo-5-fluoro-4-iodopyridine |

Fórmula molecular |

C5H2BrFIN |

Peso molecular |

301.9 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.